molecular formula C26H23F2NO4 B562942 3-O-Acetyl Ezetimibe CAS No. 1044664-24-5

3-O-Acetyl Ezetimibe

Cat. No. B562942
M. Wt: 451.47
InChI Key: HFQRXXWTCQBULQ-DSNGMDLFSA-N
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Description

3-O-Acetyl Ezetimibe is also known as (3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-2-azetidinone . It has a molecular formula of C26H19D4F2NO4 and a molecular weight of 455.49 .


Synthesis Analysis

The synthesis of Ezetimibe involves a Cu (I)-mediated Kinugasa cycloaddition/rearrangement cascade reaction between terminal acetylene derived from acetonide of l-glyceraldehyde and suitable C, N-diarylnitrone .


Molecular Structure Analysis

The molecular structure of 3-O-Acetyl Ezetimibe is complex, with a molecular formula of C26H23F2NO4 . The InChI representation of the molecule is InChI=1S/C26H23F2NO4/c1-16(30)33-24(17-2-6-19(27)7-3-17)15-14-23-25(18-4-12-22(31)13-5-18)29(26(23)32)21-10-8-20(28)9-11-21/h2-13,23-25,31H,14-15H2,1H3/t23-,24+,25-/m1/s1 .


Chemical Reactions Analysis

Ezetimibe, the parent compound of 3-O-Acetyl Ezetimibe, is a powerful cholesterol inhibitor . It has been shown to bind to aminopeptidase N, thereby blocking the endocytosis of cholesterol from micelles in the intestinal lumen .


Physical And Chemical Properties Analysis

3-O-Acetyl Ezetimibe has a molecular weight of 451.5 g/mol . It has a XLogP3-AA value of 4.5, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 451.15951454 g/mol .

properties

IUPAC Name

[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2NO4/c1-16(30)33-24(17-2-6-19(27)7-3-17)15-14-23-25(18-4-12-22(31)13-5-18)29(26(23)32)21-10-8-20(28)9-11-21/h2-13,23-25,31H,14-15H2,1H3/t23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQRXXWTCQBULQ-DSNGMDLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCC1C(N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H](CC[C@@H]1[C@H](N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-Acetyl Ezetimibe

Citations

For This Compound
1
Citations
B Point, A Mutlib
Number of citations: 0

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